2',5'-Anhydroarabinosylcytosine
Description
2',5'-Anhydroarabinosylcytosine is a nucleoside analog derived from cytidine, characterized by an anhydro bridge between the 2' and 5' positions of the β-D-arabinofuranose sugar. Its synthesis involves reacting cytidine with complexing agents (e.g., 2-acyloxyisobutyryl halides) or chlorinated intermediates, followed by purification via crystallization . The compound’s structure was confirmed by X-ray crystallography and NMR spectroscopy, revealing a highly puckered C(3')exo/C(2')endo sugar conformation and an anti glycosyl bond orientation, critical for its biological interactions .
This compound exhibits antitumor activity, likely due to its incorporation into DNA/RNA or inhibition of enzymes like cytidine deaminase. Its anhydro bridge enhances metabolic stability compared to non-bridged analogs .
Properties
CAS No. |
32830-01-6 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
4-amino-1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12(9(14)11-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H2,10,11,14) |
InChI Key |
KFZNTIYBDGWGGU-UHFFFAOYSA-N |
SMILES |
C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O |
Canonical SMILES |
C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Cytarabine (1-β-D-Arabinofuranosylcytosine, ara-C)
Structural Differences :
- Cytarabine lacks the 2',5'-anhydro bridge, featuring a standard arabinofuranose ring.
- Key Consequence: Cytarabine is rapidly deaminated by cytidine deaminase to uracil arabinoside (inactive), whereas the anhydro bridge in 2',5'-anhydroarabinosylcytosine may impede enzymatic degradation .
Pharmacokinetics :
| Parameter | Cytarabine (ara-C) | This compound (Inferred) |
|---|---|---|
| Cmax (μM) | 12.3 ± 3.1 | Not reported |
| t1/2 (hr) | 1.2 ± 0.4 | Likely prolonged due to metabolic stability |
| AUC (μM·hr) | 25.8 ± 6.7 | Data lacking |
2,2'-Anhydro-1-β-D-Arabinofuranosylcytosine Hydrochloride
Structural Differences :
Activity :
5'-Chloro-5'-deoxyarabinosylcytosine
Structural Differences :
2'-Fluoro-5-chloro-1-β-D-arabinofuranosylcytosine
Structural Differences :
Pharmacokinetic Impact :
- Enhanced membrane permeability and resistance to phosphorylase-mediated degradation compared to non-halogenated analogs. May exhibit longer in vivo half-life than this compound .
1-β-D-Arabinofuranosylcytosine 5'-Monophosphate (ara-CMP)
Functional Differences :
- Ara-CMP is a phosphorylated intermediate in ara-C activation. This compound requires intracellular phosphorylation to exert activity, but its anhydro bridge may slow this process compared to ara-C .
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